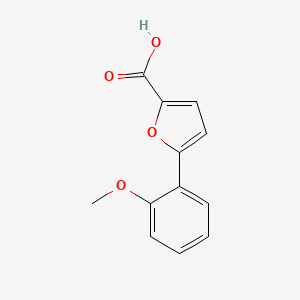

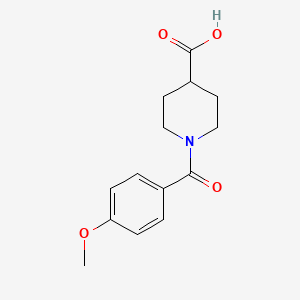

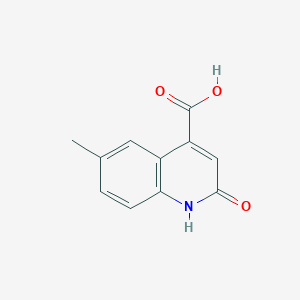

5-(2-Methoxyphenyl)-2-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(2-Methoxyphenyl)-2-furoic acid” likely belongs to a class of organic compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic ring . The “2-Methoxyphenyl” part suggests the presence of a methoxy group (-OCH3) on the phenyl ring .

Synthesis Analysis

While specific synthesis methods for “5-(2-Methoxyphenyl)-2-furoic acid” are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic aromatic substitution reactions and multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Methoxyphenyl)-2-furoic acid” would depend on its specific structure. Similar compounds often have properties like moderate polarity, ability to form hydrogen bonds, and stability under normal conditions .Aplicaciones Científicas De Investigación

Biocatalysis in Polymer Production

Biocatalysis is identified as a promising and sustainable approach for the production of 2,5-furandicarboxylic acid (FDCA), a key component for bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). The biocatalytic methods highlighted include enzymatic catalysis and whole-cell catalysis, emphasizing their benefits like mild reaction conditions and higher selectivity. This approach offers a greener alternative to petroleum-derived terephthalic acid in polymer production (Yuan et al., 2019).

Whole-Cell Catalysis for Furan Carboxylic Acids Synthesis

The use of Comamonas testosteroni SC1588 cells has demonstrated significant improvements in the biocatalytic synthesis of various furan carboxylic acids, crucial intermediates in the polymer and fine chemical industries. The research underscores the optimization strategies like substrate adaptation for enhancing catalytic performance and achieving high yields of furan carboxylic acids (Wen et al., 2020).

Advanced Biocatalysts for Furan Carboxylic Acids

The engineering of cofactor systems in Escherichia coli cells to enhance NAD+ regeneration has led to significant improvements in the biocatalytic production of furan carboxylic acids. This study showcases the potential of engineered biocatalysts in the efficient oxidation of aromatic aldehydes and furans, offering a promising route for high-productivity synthesis of furan carboxylic acids (Zhang et al., 2020).

Chemical Synthesis and Applications

Synthesis of Insulin Receptor Activators

The research presents a regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids from 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid. These synthesized furoic acids serve as potential insulin receptor activators, showcasing the utility of furoic acid derivatives in medicinal chemistry and drug development (Chou et al., 2006).

Furoic Acids from Nicotiana Tabacum Roots

The isolation of novel furan-2-carboxylic acids from the roots of Nicotiana tabacum has revealed their potential bioactivities, including anti-tobacco mosaic virus activity and cytotoxicity against certain tumor cell lines. This highlights the biological significance and potential therapeutic applications of naturally occurring furoic acid derivatives (Wu et al., 2018).

Propiedades

IUPAC Name |

5-(2-methoxyphenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWVDGYLKPLBES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354561 |

Source

|

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-2-furoic acid | |

CAS RN |

54023-04-0 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54023-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)